4-Amino-3,5-diiodo-2-methylbenzonitrile
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Overview
Description
4-Amino-3,5-diiodo-2-methylbenzonitrile is a chemical compound with the molecular formula C8H6I2N2. It is characterized by the presence of an amino group (-NH2), two iodine atoms, a methyl group (-CH3), and a nitrile group (-CN) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with potassium iodide to introduce iodine atoms.
Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process involving the use of reagents such as iodine, hydrogen peroxide, and ammonia. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-diiodo-2-methylbenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
4-Amino-3,5-diiodo-2-methylbenzonitrile has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions. In biological research, it can be used as a probe to study biological processes and pathways. In industry, it can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Amino-3,5-diiodo-2-methylbenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-3,5-diiodo-2-methylbenzonitrile is similar to other iodinated aromatic compounds, such as 3,5-diiodoaniline and 2-methylbenzonitrile. it is unique in its combination of functional groups, which gives it distinct chemical properties and reactivity. The presence of both iodine atoms and a nitrile group makes it particularly useful in certain chemical reactions and applications.
Properties
IUPAC Name |
4-amino-3,5-diiodo-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N2/c1-4-5(3-11)2-6(9)8(12)7(4)10/h2H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFACREKMAZGZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C#N)I)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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